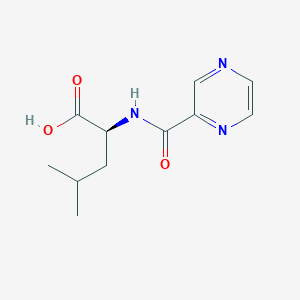
(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential for use in a variety of applications, including drug development and biochemical research. In
Scientific Research Applications
((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid has been studied for its potential use in drug development. It has been shown to have anticonvulsant and neuroprotective effects in animal models, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Mechanism of Action
The mechanism of action of ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It may enhance the activity of GABA receptors, leading to a decrease in neuronal activity and a reduction in seizures.
Biochemical and Physiological Effects:
Studies have shown that ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid has a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective effects. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is its potential for use in drug development. Its anticonvulsant and neuroprotective effects make it a promising candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.
Future Directions
There are several future directions for research on ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid. One area of interest is its potential for use in the treatment of Alzheimer's disease. Studies have shown that it may have neuroprotective effects that could help to slow the progression of the disease. Another area of interest is its potential for use in the treatment of epilepsy. Further research is needed to fully understand its mechanism of action and to develop drugs based on this compound. Additionally, research could focus on the development of new synthesis methods for ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid, as well as the exploration of its potential for use in other applications, such as biochemical research.
Conclusion:
In conclusion, ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid is a promising compound that has shown potential for use in drug development and biochemical research. Its anticonvulsant and neuroprotective effects make it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop drugs based on this compound.
Synthesis Methods
The synthesis of ((2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid involves the reaction of pyrazine-2-carbonyl chloride with L-leucine methyl ester hydrochloride in the presence of a base. This reaction results in the formation of the desired product, which can be purified through various methods, such as column chromatography.
properties
IUPAC Name |
(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(2)5-8(11(16)17)14-10(15)9-6-12-3-4-13-9/h3-4,6-8H,5H2,1-2H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLFJMJBMNPNTD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-methyl-2-(pyrazine-2-carbonylamino)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine](/img/structure/B7536498.png)

![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)

![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7536531.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7536539.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536548.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)



![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)